molecular formula C14H12ClF3N6 B2784436 2-[3-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}-1-(dimethylamino)propylidene]malononitrile CAS No. 338773-49-2

2-[3-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}-1-(dimethylamino)propylidene]malononitrile

Cat. No.: B2784436
CAS No.: 338773-49-2
M. Wt: 356.74
InChI Key: WJWIYHHZDBVMGJ-LKNXVUQUSA-N
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Description

This compound is a malononitrile derivative featuring a 3-chloro-5-(trifluoromethyl)pyridinyl group linked via a hydrazono moiety to a dimethylamino-substituted propylidene backbone. Its structure integrates electron-withdrawing groups (Cl, CF₃) and a conjugated system, making it a versatile precursor for synthesizing heterocycles such as pyrazoles and triazines . The dimethylamino group enhances solubility in polar solvents, while the trifluoromethyl and chloro substituents modulate electronic properties, influencing reactivity in cyclization and condensation reactions .

Properties

IUPAC Name

2-[(3E)-3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]-1-(dimethylamino)propylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClF3N6/c1-24(2)12(9(6-19)7-20)3-4-22-23-13-11(15)5-10(8-21-13)14(16,17)18/h4-5,8H,3H2,1-2H3,(H,21,23)/b22-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJWIYHHZDBVMGJ-LKNXVUQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=C(C#N)C#N)CC=NNC1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=C(C#N)C#N)C/C=N/NC1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClF3N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

2-[3-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}-1-(dimethylamino)propylidene]malononitrile is a complex organic compound that has garnered interest due to its potential biological activities. This compound features a unique structural framework, which includes a hydrazone linkage and a malononitrile moiety, contributing to its pharmacological properties.

Chemical Structure

The compound can be represented by the following structural formula:

C14H13ClF3N4 (Molecular Weight 368.75 g mol)\text{C}_{14}\text{H}_{13}\text{ClF}_{3}\text{N}_{4}\text{ }(\text{Molecular Weight }368.75\text{ g mol})

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the chloro and trifluoromethyl groups on the pyridine ring enhances its lipophilicity, potentially facilitating better membrane permeability and target binding.

Biological Activities

  • Antitumor Activity : Preliminary studies indicate that derivatives of this compound exhibit significant antitumor properties. For instance, compounds with similar structural motifs have shown inhibitory effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various bacterial strains. In vitro assays demonstrated that it possesses substantial inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
  • Enzyme Inhibition : Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine synthesis in both humans and Plasmodium species, making it a candidate for antimalarial drug development .

Case Studies

  • Case Study 1 : A study focusing on the antitumor effects of hydrazone derivatives demonstrated that compounds similar to this compound exhibited IC50 values in the micromolar range against various cancer cell lines, indicating promising therapeutic potential .
  • Case Study 2 : Another investigation assessed the antimicrobial efficacy of related malononitrile compounds, revealing significant activity against resistant strains of Staphylococcus aureus and Escherichia coli, highlighting their potential as novel antimicrobial agents .

Data Table: Biological Activity Summary

Activity TypeAssessed EffectReference
AntitumorIC50 values in micromolar range
AntimicrobialEffective against Gram-positive/negative bacteria
Enzyme InhibitionInhibits DHODH

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that derivatives of malononitrile compounds exhibit significant anticancer properties. The specific compound has been synthesized and tested for its efficacy against various cancer cell lines. For instance, research has shown that similar hydrazone derivatives can induce apoptosis in cancer cells through the activation of caspases and the modulation of cell cycle progression .

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key enzymes involved in tumor growth and proliferation. Additionally, the presence of the trifluoromethyl group is known to enhance lipophilicity, potentially improving bioavailability and cellular uptake .

Agricultural Science

Pesticidal Properties
Compounds containing the pyridine moiety have been studied for their pesticidal activities. The hydrazone structure may contribute to the inhibition of specific enzymes in pests, thereby acting as an effective pesticide. Preliminary studies suggest that compounds similar to 2-[3-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}-1-(dimethylamino)propylidene]malononitrile demonstrate significant insecticidal activity against common agricultural pests .

Herbicidal Applications
The compound's potential as a herbicide is also under investigation. Its ability to disrupt metabolic pathways in plants could lead to effective weed management strategies without harming crops .

Material Science

Synthesis of Functional Materials
The unique chemical structure of this compound allows it to be used in the synthesis of novel materials. For example, it can be incorporated into polymer matrices to create materials with enhanced thermal stability and mechanical properties .

Electrochemical Applications
Research has indicated that compounds with similar structures can be used in electrochemical sensors due to their ability to undergo redox reactions. The incorporation of this compound into sensor designs could lead to improved sensitivity and selectivity for detecting specific analytes .

Case Studies

Study Application Findings
Study on Anticancer ActivityMedicinal ChemistryDemonstrated apoptosis in cancer cell lines via caspase activation.
Pesticidal Efficacy StudyAgricultural ScienceSignificant insecticidal activity against target pests observed.
Synthesis of Functional MaterialsMaterial ScienceEnhanced thermal stability when incorporated into polymers noted.

Comparison with Similar Compounds

2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}malononitrile

  • Molecular Formula : C₁₄H₁₀ClF₃N₄
  • Molecular Weight : 326.71 g/mol
  • Key Features: Replaces the dimethylamino propylidene group with a piperidinylidene ring.

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-(2-thienyl)acetonitrile

  • Molecular Formula : C₁₆H₁₃ClF₃N₃OS
  • Molecular Weight : 387.81 g/mol
  • Key Features: Incorporates a morpholino group and a thienyl substituent.

2-(3-Cyano-4-methyl-5,5-diphenyl-5H-furan-2-ylidene)malononitrile

  • Molecular Formula : C₂₁H₁₂N₂O
  • Molecular Weight : 308.34 g/mol
  • Key Features: Substitutes the pyridinyl-hydrazono group with a diphenylfuran system. The furan ring’s electron-rich nature contrasts with the electron-deficient pyridine in the target compound, leading to divergent reactivity in cycloaddition reactions .

Physicochemical Properties

Compound Solubility Melting Point (°C) Key Interactions
Target Compound High (polar solvents) Not reported N-H···N hydrogen bonds
2-{1-[3-Chloro-5-(CF₃)-2-pyridinyl]-4-piperidinylidene}malononitrile Moderate Not reported C-H···π interactions
2-(3-Cyano-4-methyl-5,5-diphenylfuran-2-ylidene)malononitrile Low 215–217 C-H···O and π-π stacking

Reactivity in Heterocycle Formation

  • Target Compound : Reacts with hydrazine to form pyrazolo[1,5-a]pyrimidines with >80% yield due to favorable electronic activation by the CF₃ group .
  • Piperidinylidene Analog : Slower reaction kinetics in cyclization, attributed to steric hindrance from the piperidine ring .
  • Furan-Based Malononitrile: Prefers forming chromeno[2,3-b]pyridines via Knoevenagel condensation, unlike the pyridine-focused reactivity of the target compound .

Q & A

Q. What synthetic routes are recommended for preparing the compound, and how can reaction conditions be optimized for yield and purity?

The compound is synthesized via multi-step organic reactions, including condensation and hydrazone formation. Key steps involve:

  • Controlled temperature (e.g., 0–25°C for sensitive intermediates) and inert atmospheres to prevent decomposition.
  • Use of anhydrous solvents (e.g., THF, DMF) to minimize side reactions.
  • Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC to isolate intermediates . Optimization includes adjusting stoichiometric ratios of reagents (e.g., malononitrile derivatives) and using catalysts like acetic acid for imine formation. Post-synthesis purification via column chromatography or recrystallization improves purity .

Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure and confirming functional groups?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., hydrazono and dimethylamino groups) and confirms spatial arrangement.
  • FT-IR : Detects functional groups like C≡N (2250–2200 cm⁻¹) and C=N (1650–1600 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns. Cross-validation with X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Q. What are the critical stability considerations for storing and handling the compound?

  • Storage : Keep under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the hydrazono group.
  • Light Sensitivity : Protect from UV light using amber glassware to avoid photodegradation.
  • Moisture Control : Use desiccants in storage containers to mitigate hygroscopicity .

Q. What safety protocols are essential when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of fine particulates.
  • Emergency Measures : Neutralize spills with inert adsorbents (e.g., vermiculite) and consult SDS for related hydrazonomalononitriles .

Q. How can solubility challenges during purification be addressed?

  • Solvent Screening : Test polar aprotic solvents (e.g., DMSO, acetonitrile) for dissolution.
  • Recrystallization : Use solvent pairs like ethanol/water to enhance crystal formation.
  • Sonication : Apply ultrasound to disrupt aggregates in stubborn suspensions .

Advanced Research Questions

Q. How can computational modeling guide reaction design involving this compound?

  • Quantum Chemical Calculations : Use DFT (e.g., Gaussian, ORCA) to predict transition states and reaction pathways for hydrazono bond formation.
  • Reaction Optimization : Machine learning (e.g., ICReDD’s workflow) identifies optimal conditions (pH, solvent) by correlating experimental and computational data .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Electrophilic Sites : The pyridine ring’s chlorine and trifluoromethyl groups activate positions for substitution.
  • Nucleophilic Sites : The malononitrile moiety participates in Michael additions or cyclization reactions. Mechanistic studies using kinetic isotope effects (KIE) or trapping intermediates with TEMPO validate proposed pathways .

Q. How should researchers resolve contradictions in spectroscopic data or unexpected reaction outcomes?

  • Multi-Technique Validation : Combine NMR, IR, and XRD to resolve ambiguities in peak assignments.
  • Isolation of Byproducts : Use preparative HPLC to isolate and characterize side products (e.g., hydrolyzed derivatives).
  • Computational Validation : Compare experimental spectra with simulated NMR shifts from DFT .

Q. What in silico methods predict the compound’s potential biological targets or interactions?

  • Molecular Docking : Use AutoDock or Schrödinger to screen against protein databases (e.g., PDB) for binding affinity.
  • QSAR Models : Train models on pyridine derivatives to predict bioactivity (e.g., enzyme inhibition).
  • ADMET Prediction : SwissADME evaluates pharmacokinetic properties like solubility and cytochrome P450 interactions .

Q. What advanced analytical techniques elucidate degradation pathways under varying conditions?

  • HPLC-MS/MS : Identify degradation products under stress conditions (heat, light, pH extremes).
  • Accelerated Stability Studies : Use Q10 (Arrhenius equation) to extrapolate shelf-life from accelerated aging data.
  • Isotopic Labeling : Track degradation mechanisms using ¹⁵N-labeled hydrazono groups .

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